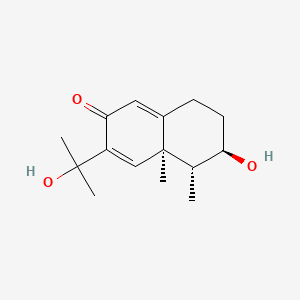
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is a naturally occurring compound isolated from the endophytic fungus Penicillium sp. N-175-1. It belongs to the class of eremophilane sesquiterpenes and has shown potential biological activities, including cytotoxicity against certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the endophytic fungus Penicillium sp. N-175-1. The fungus is cultured on steamed unpolished rice, and the compound is extracted using organic solvents. The structure of petasitol is then elucidated using spectroscopic techniques such as 2D NMR and high-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) .
Industrial Production Methods
N-175-1 strain, followed by extraction and purification processes similar to those used in laboratory-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of petasitol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving petasitol often use halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of petasitol may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a starting material for the synthesis of other eremophilane sesquiterpenes and related compounds.
Medicine: Due to its cytotoxic properties, petasitol is being investigated for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of petasitol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by blocking the cell cycle. This inhibition is likely mediated through the disruption of survival signal transduction pathways, leading to cell death .
Comparación Con Compuestos Similares
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is structurally similar to other eremophilane sesquiterpenes such as sporogen-AO1, petasol, and 6-dehydropetasol. it is unique in its specific biological activities and cytotoxic properties . The following table highlights the similarities and differences between petasitol and related compounds:
| Compound | Similarity to this compound | Unique Features |
|---|---|---|
| Sporogen-AO1 | High | Cytotoxicity to HL60 and HeLa cells |
| Petasol | High | Growth-restoring activity in yeast |
| 6-Dehydropetasol | High | Minor growth-restoring activity in yeast |
Propiedades
Número CAS |
19887-91-3 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.338 |
Nombre IUPAC |
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O3/c1-9-12(16)6-5-10-7-13(17)11(14(2,3)18)8-15(9,10)4/h7-9,12,16,18H,5-6H2,1-4H3/t9-,12+,15+/m0/s1 |
Clave InChI |
YXGZITBUKDXPFL-TURKWSHLSA-N |
SMILES |
CC1C(CCC2=CC(=O)C(=CC12C)C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















